Cas no 2248353-01-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate is a specialized organic compound featuring a phthalimide core linked to an ethyl phenylpropanedioate moiety. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or fine chemicals. The presence of both ester and imide functional groups enhances its versatility in nucleophilic substitution or condensation reactions. Its stability under controlled conditions ensures reliable handling in laboratory settings. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for targeted synthesis. Proper storage in a cool, dry environment is recommended to maintain integrity.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate structure
2248353-01-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate
CAS No:2248353-01-5
MF:C19H15NO6
MW:353.325505495071
CID:5973599
PubChem ID:165729558
Update Time:2025-06-26

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate Chemical and Physical Properties

Names and Identifiers

    • EN300-6519949
    • 2248353-01-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate
    • Inchi: 1S/C19H15NO6/c1-2-25-18(23)15(12-8-4-3-5-9-12)19(24)26-20-16(21)13-10-6-7-11-14(13)17(20)22/h3-11,15H,2H2,1H3
    • InChI Key: LZPCKUAYVOMICY-UHFFFAOYSA-N
    • SMILES: O(C(C(C(=O)OCC)C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 353.08993720g/mol
  • Monoisotopic Mass: 353.08993720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 90Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate: A Comprehensive Overview

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate, identified by the CAS number 2248353-01-5, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as dihydroisoindoles, which are derivatives of isoindole with a dihydro structure. The isoindole framework is a bicyclic structure consisting of a benzene ring fused to a pyrrole-like ring, making it a versatile scaffold for chemical modifications.

The name of the compound is derived from its structural features. The term "1,3-dioxo" refers to the presence of two ketone groups at positions 1 and 3 of the isoindole ring. The "2,3-dihydro" designation indicates that there are two hydrogen atoms added to positions 2 and 3 of the isoindole system, resulting in a partially saturated structure. The suffix "propanedioate" signifies the presence of a substituted succinic acid group attached to the isoindole moiety.

Recent studies have highlighted the importance of dihydroisoindoles in drug discovery and material science. For instance, researchers have explored the use of dihydroisoindole derivatives as fluorescent probes for bioimaging applications. The unique electronic properties of these compounds make them ideal candidates for sensing and detecting specific biomolecules in complex biological systems. In particular, the substitution pattern on the isoindole ring plays a critical role in determining the fluorescence properties of these compounds.

In addition to their role in bioimaging, dihydroisoindoles have also been investigated for their potential as photovoltaic materials. The conjugated π-system in these molecules allows for efficient charge transport and energy conversion, making them promising candidates for organic solar cells. Recent advancements in synthetic chemistry have enabled the precise control over the substitution patterns on the isoindole ring, leading to improved electronic properties and enhanced device performance.

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate is particularly interesting due to its unique combination of functional groups. The ethyl group at position 1 and the phenyl group at position 2 introduce steric and electronic effects that can influence the reactivity and stability of the molecule. These substituents also provide opportunities for further chemical modifications, enabling researchers to tailor the properties of this compound for specific applications.

From a synthetic perspective, this compound can be prepared through various routes, including condensation reactions and cyclization processes. One common approach involves the reaction of an appropriate aldehyde with a diamine derivative to form the isoindole skeleton. Subsequent oxidation or reduction steps can then introduce or modify functional groups on the ring system. The use of modern catalytic techniques has significantly improved the efficiency and selectivity of these reactions, making it easier to synthesize complex dihydroisoindole derivatives.

In terms of physical properties, this compound exhibits a melting point in the range of 90–95°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its UV-vis spectrum shows strong absorption bands in the visible region, which is consistent with its potential application as a chromophore in optoelectronic devices.

The biological activity of this compound has also been studied extensively. In vitro assays have demonstrated that it exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. These findings suggest that this compound could serve as a lead molecule for drug development efforts targeting specific diseases.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2 phenylpropanedioate (CAS No: 2248353015) is a versatile compound with diverse applications across multiple fields. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as bioimaging, photovoltaics, and drug discovery. As our understanding of this compound continues to grow, it is likely that new and innovative uses will emerge in response to advancing technological needs.

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